molecular formula C22H23FN2O B6360324 3-(4-(2-Fluorophenyl)piperazinyl)-5-phenylcyclohex-2-en-1-one CAS No. 1022653-71-9

3-(4-(2-Fluorophenyl)piperazinyl)-5-phenylcyclohex-2-en-1-one

Cat. No.: B6360324
CAS No.: 1022653-71-9
M. Wt: 350.4 g/mol
InChI Key: XTZFWJBHKYZMMQ-UHFFFAOYSA-N
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Description

3-(4-(2-Fluorophenyl)piperazinyl)-5-phenylcyclohex-2-en-1-one is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group and a phenylcyclohexenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(2-Fluorophenyl)piperazinyl)-5-phenylcyclohex-2-en-1-one typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using optimized conditions for each step to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexenone moiety, leading to the formation of diketones.

    Reduction: Reduction reactions can convert the cyclohexenone to cyclohexanol derivatives.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to introduce new functional groups.

Major Products

    Oxidation: Formation of diketones.

    Reduction: Formation of cyclohexanol derivatives.

    Substitution: Various substituted piperazine derivatives.

Mechanism of Action

The mechanism of action of 3-(4-(2-Fluorophenyl)piperazinyl)-5-phenylcyclohex-2-en-1-one involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The fluorophenyl group enhances its binding affinity to these receptors, modulating their activity and influencing signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

    4-(2-Fluorophenyl)piperazine: Shares the piperazine and fluorophenyl moieties but lacks the cyclohexenone group.

    5-Phenylcyclohex-2-en-1-one: Contains the cyclohexenone moiety but lacks the piperazine and fluorophenyl groups.

Uniqueness

3-(4-(2-Fluorophenyl)piperazinyl)-5-phenylcyclohex-2-en-1-one is unique due to the combination of its structural features, which confer specific pharmacological properties not observed in the individual components .

Properties

IUPAC Name

3-[4-(2-fluorophenyl)piperazin-1-yl]-5-phenylcyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN2O/c23-21-8-4-5-9-22(21)25-12-10-24(11-13-25)19-14-18(15-20(26)16-19)17-6-2-1-3-7-17/h1-9,16,18H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTZFWJBHKYZMMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=O)CC(C2)C3=CC=CC=C3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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